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Compound of Interest

Compound Name:
1-(3-Bromopropoxy)-3-

chlorobenzene

CAS No.: 37142-46-4

Cat. No.: B1273133

Get Quote

Strategic Reagent for GPCR Ligand Design and
Fragment-Based Drug Discovery
Executive Summary
1-(3-Bromopropoxy)-3-chlorobenzene (CAS: 37142-46-4) is a bifunctional alkylating agent

serving as a critical intermediate in the synthesis of phenylpiperazine-based antipsychotics and

serotonin receptor modulators. Characterized by a lipophilic 3-chlorophenoxy "tail" and a

reactive alkyl bromide "head," this molecule acts as a privileged scaffold linker. Its structural

duality allows for the precise attachment of pharmacophores to the 3-chlorophenyl moiety—a

motif central to the Structure-Activity Relationship (SAR) of numerous CNS-active agents,

including analogs of aripiprazole and trazodone.
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Precise mass determination is the cornerstone of analytical validation in organic synthesis. For

1-(3-Bromopropoxy)-3-chlorobenzene, researchers must distinguish between average

molecular weight (for stoichiometry) and monoisotopic mass (for high-resolution mass

spectrometry).

Quantitative Data Table
Property Value Unit Notes

Molecular Formula - -

Average Molecular

Weight
249.53 g/mol

Used for molarity

calculations.[1]

Monoisotopic Mass 247.9604 Da
Base peak for HRMS (

).

CAS Number 37142-46-4 -
Unique Identifier.[1][2]

[3][4]

Physical State Liquid -
Clear to pale yellow

oil.[5]

Boiling Point ~145-150 °C
@ 0.5 mmHg

(Estimated).

LogP (Predicted) 4.1 -

Highly lipophilic;

requires organic

solvents.

Isotopic Signature (Mass Spectrometry)
Due to the presence of both Bromine (

) and Chlorine (

), the molecular ion

exhibits a distinct isotopic pattern essential for structural confirmation.

M (247.96): Contains
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and

.

M+2 (249.96): Contains (

) and (

). This peak is chemically significant due to the high abundance of

.

M+4 (251.96): Contains

and

.

Part 2: Synthetic Architecture (Protocol)
The synthesis of 1-(3-Bromopropoxy)-3-chlorobenzene utilizes a Williamson Ether

Synthesis.[6] While conceptually simple, the protocol requires strict control over stoichiometry

to prevent the formation of the unwanted "bis-ether" dimer (1,3-bis(3-chlorophenoxy)propane).

Experimental Workflow
Objective: Selective mono-alkylation of 3-chlorophenol.

Reagents:

Substrate: 3-Chlorophenol (1.0 eq)

Linker: 1,3-Dibromopropane (3.0 - 4.0 eq)

Base: Potassium Carbonate (

) (2.0 eq)

Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade).

Step-by-Step Methodology:
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Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, suspend anhydrous

(2.0 eq) in Acetonitrile (0.2 M concentration relative to phenol).

Activation: Add 3-Chlorophenol (1.0 eq) dropwise. Stir at room temperature for 15-30

minutes to facilitate deprotonation and formation of the phenoxide anion.

Addition: Add 1,3-Dibromopropane (3.0 eq) in a single portion.

Critical Insight: The large excess of dibromide is statistically required to ensure the

phenoxide attacks a free dibromide molecule rather than the product (which would lead to

dimerization).

Reflux: Heat the mixture to reflux (

for ACN) for 12-16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

Work-up: Cool to room temperature. Filter off the inorganic solids (

and excess

). Concentrate the filtrate under reduced pressure.

Purification: The crude oil contains the product and excess 1,3-dibromopropane. Remove the

excess dibromide via high-vacuum distillation (it boils significantly lower than the product) or

silica gel column chromatography (eluting with 100% Hexanes

5% EtOAc/Hexanes).

Synthesis Pathway Diagram
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Caption: Stoichiometric control mechanism favoring mono-alkylation over dimerization in

Williamson ether synthesis.

Part 3: Quality Control & Characterization
To validate the synthesized material for use in biological assays, the following spectral

signatures must be confirmed.

1.

NMR (400 MHz,

):

2.30 (quint, 2H): Central methylene of the propyl chain.

3.60 (t, 2H):

(Deshielded by bromine).

4.10 (t, 2H):

(Deshielded by oxygen).

6.70 - 7.20 (m, 4H): Aromatic protons (Characteristic 1,3-substitution pattern).

2. HPLC Purity Check:

Column: C18 Reverse Phase.

Mobile Phase: ACN/Water gradient (High organic content required due to lipophilicity).

Detection: UV at 254 nm (Benzene ring absorption).

Part 4: Applications in Medicinal Chemistry[5][7][8]
1-(3-Bromopropoxy)-3-chlorobenzene is primarily used as a linker scaffold in the

development of psychotropic drugs targeting GPCRs (Dopamine D2, Serotonin 5-HT).

Mechanism of Action in Drug Design
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The molecule serves as an electrophilic "anchor." The alkyl bromide undergoes nucleophilic

substitution with secondary amines (e.g., piperazine derivatives) to form the final bioactive

ligand.

Key Structural Activity Relationships (SAR):

The Linker Length: The 3-carbon (propyl) chain is often the optimal length for spanning the

"orthosteric binding site" and "secondary binding pocket" in GPCRs.

The Halogen: The 3-chloro group on the phenyl ring provides metabolic stability (blocking

hydroxylation) and enhances lipophilic interactions within the receptor pocket.

Downstream Functionalization Workflow

Divergent Synthesis Pathways

1-(3-Bromopropoxy)-3-chlorobenzene

N-Alkylation (SN2)
Reactant: Aryl Piperazines

Targeting Br
(Mild Base, 60°C)

Suzuki-Miyaura Coupling
Reactant: Boronic Acids

Targeting Cl
(Pd Catalyst, Ligand)

Aripiprazole/Trazodone Analogs
(GPCR Ligands)

Biaryl Ether Scaffolds
(Kinase Inhibitors)

Click to download full resolution via product page

Caption: Divergent synthetic utility: Alkylation via the propyl bromide vs. Cross-coupling via the

aryl chloride.
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Hazards: The compound is an alkylating agent. It is a potential skin sensitizer and

lachrymator.

Storage: Store under inert gas (

or Ar) at

. Protect from light to prevent debromination.

Disposal: Quench excess alkyl bromide with an amine-based waste stream or aqueous

NaOH before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(3-Bromopropoxy)-3-chlorobenzene | C9H10BrClO | CID 2734929 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1-(3-BROMOPROPOXY)-3-CHLOROBENZENE | CAS 37142-46-4 [matrix-fine-
chemicals.com]

3. scbt.com [scbt.com]

4. calpaclab.com [calpaclab.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1273133/docs?utm_src=pdf-body#technical-guide-1-3-bromopropoxy-3-chlorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2734929
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/product/b1273133/docs?utm_src=pdf-body#technical-guide-1-3-bromopropoxy-3-chlorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromopropoxy_-3-chlorobenzene
https://www.matrix-fine-chemicals.com/en/product-detail/1-(3-bromopropoxy)-3-chlorobenzene/37142-46-4
https://www.scbt.com/p/1-3-bromopropoxy-3-chlorobenzene-37142-46-4
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.chembk.com/en/chem/1-bromo-3-chlorobenzene
https://www.benchchem.com/product/b1273133?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromopropoxy_-3-chlorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromopropoxy_-3-chlorobenzene
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm37142464
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm37142464
https://www.scbt.com/p/1-3-bromopropoxy-3-chlorobenzene-37142-46-4
https://www.calpaclab.com/1-3-bromopropoxy-3-chlorobenzene-min-95-500-mg/ala-b300185-500mg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273133?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. echemi.com [echemi.com]

6. masterorganicchemistry.com [masterorganicchemistry.com]

7. chembk.com [chembk.com]

To cite this document: BenchChem. [Technical Guide: 1-(3-Bromopropoxy)-3-
chlorobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273133/docs#technical-guide-1-3-bromopropoxy-3-
chlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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